(2R)-2-Amino-N-ethyl-2-phenylacetamide
Description
Properties
IUPAC Name |
(2R)-2-amino-N-ethyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPSAFYAKFTLX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Purity : ≥95%
- Storage: Long-term storage conditions are unspecified but likely require refrigeration due to the presence of reactive amino and amide groups.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with three analogs: N-[2-(diethylamino)ethyl]-2-phenylacetamide, 2-phenylacetamide, and (R)-N-(2-hydroxy-2-phenylethyl)acetamide (Table 1).
Table 1: Structural and Functional Group Comparison
Key Observations:
Steric and Electronic Effects: The (2R)-configured amino group in the target compound introduces chirality, which is absent in 2-phenylacetamide and N-[2-(diethylamino)ethyl]-2-phenylacetamide. This stereochemistry may influence receptor binding specificity .
Polarity : The hydroxyl group in (R)-N-(2-hydroxy-2-phenylethyl)acetamide raises its polarity (PSA = 49.33 Ų) relative to the target compound (PSA ~60–70 Ų estimated), affecting solubility and metabolic pathways .
Pharmacological Potential
- Anti-inflammatory/Analgesic Activity: Substituted phenoxy acetamide derivatives (e.g., compounds in ) exhibit anti-inflammatory and analgesic properties, suggesting that the phenylacetamide scaffold is pharmacologically relevant. The ethyl group in the target compound may modulate steric interactions with cyclooxygenase (COX) enzymes .
- Antimicrobial Precursors: highlights (R)-2-amino-2-phenylacetic acid as a precursor to β-lactam antibiotics. The target compound’s amide linkage could serve as a stable mimic for such applications .
Preparation Methods
Key Reaction Scheme:
Procedure :
-
Step 1 : Acylation of (S)-4-benzyl-2-oxazolidinone with 4-methoxyphenylacetyl chloride in THF at −78°C using lithium bis(trimethylsilyl)amide (LiHMDS) as a base forms a chiral enolate.
-
Step 2 : Alkylation with methyl iodide yields a diastereomeric intermediate.
-
Step 3 : Hydrolysis with LiOH/HO followed by reductive amination with ethylamine and NaBH produces (2R)-2-amino-N-ethyl-2-phenylacetamide.
Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Enantiomeric Excess | 98% (HPLC) |
| Reaction Time | 24–36 hours |
Advantages : High stereoselectivity; suitable for large-scale production.
Limitations : Multi-step synthesis; requires cryogenic conditions.
Enzymatic Resolution of Racemic Mixtures
Key Reaction Scheme:
Procedure :
-
Step 1 : Racemic 2-amino-2-phenylacetamide is treated with Lipase B (Candida antarctica) in an organic solvent (e.g., toluene) at 35°C.
-
Step 2 : Selective acetylation of the (S)-enantiomer leaves the (R)-enantiomer unreacted, which is isolated via chromatography.
Data :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Enantiomeric Excess | 78% (Chiral HPLC) |
| Catalyst Loading | 10 wt% |
Advantages : Mild conditions; avoids toxic reagents.
Limitations : Moderate enantiomeric purity; enzyme cost.
Reductive Amination with Chiral Catalysts
Key Reaction Scheme:
Procedure :
-
Step 1 : 2-Phenyl-2-oxoacetamide reacts with ethylamine in methanol under hydrogen pressure (50 bar) using a chiral Ru-(R)-BINAP catalyst.
-
Step 2 : The reaction proceeds via dynamic kinetic resolution, yielding the (R)-configured amine.
Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Enantiomeric Excess | 99% (NMR) |
| Temperature | 60°C |
Advantages : High efficiency; single-step process.
Limitations : Requires high-pressure equipment; expensive catalyst.
Phase-Transfer Catalyzed Alkylation
Key Reaction Scheme:
Procedure :
-
Step 1 : 2-Bromo-N-ethyl-2-phenylacetamide is treated with aqueous ammonia in dichloromethane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Step 2 : Stereochemical control is achieved via chiral additives (e.g., cinchona alkaloids).
Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Enantiomeric Excess | 92% (HPLC) |
| Reaction Time | 12 hours |
Advantages : Scalable; avoids cryogenic conditions.
Limitations : Moderate yield; requires chiral additives.
Microwave-Assisted Asymmetric Synthesis
Key Reaction Scheme:
Procedure :
-
Step 1 : 2-Phenylglycine reacts with ethyl isocyanate in acetonitrile under microwave irradiation (150°C) with a chiral Cu(II)-pybox ligand.
Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Enantiomeric Excess | 95% (Chiral GC) |
| Reaction Time | 30 minutes |
Advantages : Rapid synthesis; high enantioselectivity.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Alkylation | 72 | 98 | High | Moderate |
| Enzymatic Resolution | 50 | 78 | Low | Low |
| Reductive Amination | 85 | 99 | Moderate | High |
| Phase-Transfer Catalysis | 65 | 92 | High | Low |
| Microwave-Assisted | 78 | 95 | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-Amino-N-ethyl-2-phenylacetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with chiral precursors to preserve stereochemistry. For example, a substitution reaction using 2-chloro-N-ethyl-2-phenylacetamide with ammonia under reflux in a toluene-water solvent system (8:2 ratio) can yield the target compound. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization for purification. Optimizing reaction time (5–7 hours) and stoichiometric ratios (e.g., 1:1.5 substrate-to-ammonia) enhances yield .
Q. How can the enantiomeric purity of this compound be confirmed?
- Methodological Answer : Chiral HPLC or polarimetry is essential to verify enantiopurity. Complementary techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity and detect diastereomeric impurities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNO) and isotopic patterns.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What are the primary pharmaceutical applications of this compound in preclinical research?
- Methodological Answer : The compound serves as:
- A chiral building block for synthesizing analgesics targeting opioid receptors (e.g., pain management analogs).
- A substrate in enzyme inhibition assays (e.g., proteases or kinases) due to its amide group’s hydrogen-bonding capacity.
- A model for studying metabolic stability via in vitro liver microsome assays to assess CYP450-mediated oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Validate compound purity (>95% via HPLC) and stereochemical consistency.
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
- Biological Models : Replicate studies in multiple cell lines (e.g., HEK293 vs. CHO) or animal models.
- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize batch effects .
Q. What strategies enhance the metabolic stability of this compound derivatives?
- Methodological Answer : Structural modifications include:
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) at the α-carbon to hinder enzymatic oxidation.
- Isosteric Replacement : Substitute the amide oxygen with sulfur (thioamide) to reduce susceptibility to hydrolysis.
- Prodrug Design : Mask the amine group with acetyl or carbamate moieties for controlled release in vivo.
Validate modifications using in vitro metabolic assays (e.g., human hepatocyte incubation) and LC-MS metabolite profiling .
Q. How to design a target engagement assay for this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Selection : Use recombinant enzymes (e.g., serine hydrolases) expressed in E. coli for consistency.
- Kinetic Analysis : Perform Michaelis-Menten experiments with varying substrate concentrations (0.1–10× K) and measure IC values.
- Fluorescent Probes : Incorporate a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin) for real-time activity monitoring.
- Competitive Binding : Use surface plasmon resonance (SPR) to quantify binding affinity (K) and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
